N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-12-3-6-18-23-19-14(21(27)25(18)11-12)10-15(24(19)2)20(26)22-13-4-5-16-17(9-13)29-8-7-28-16/h3-6,9-11H,7-8H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBGVLOUWJSKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC5=C(C=C4)OCCO5)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the nervous system. Lipoxygenases are enzymes that oxygenate unsaturated fatty acids, leading to the production of signaling molecules that are involved in inflammation and other immune responses.
Mode of Action
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. This means that it binds to these enzymes and reduces their activity, thereby affecting the levels of acetylcholine and the production of signaling molecules involved in inflammation and immune responses.
Biochemical Pathways
The inhibition of cholinesterases leads to an increase in acetylcholine levels, which can affect various neurological processes. On the other hand, the inhibition of lipoxygenase enzymes can disrupt the production of signaling molecules involved in inflammation and immune responses.
Pharmacokinetics
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on cholinesterases and lipoxygenase enzymes. This can lead to changes in neurological processes due to altered acetylcholine levels and disruptions in inflammation and immune responses due to changes in signaling molecule production.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including enzyme inhibition studies and other pharmacological evaluations.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzodioxin moiety : This part contributes to the compound's ability to interact with biological targets.
- Dihydropyrido and pyrrolo-pyrimidine cores : These structures are known for their roles in various biological activities.
Enzyme Inhibition
Research has shown that derivatives of the benzodioxin structure exhibit significant enzyme inhibitory properties. For instance:
- A study synthesized various sulfonamides containing the benzodioxin moiety and evaluated their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. The results indicated potential therapeutic applications for type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) treatment due to their enzyme inhibition capabilities .
Lipid Peroxidation Inhibition
Another series of studies focused on compounds similar to this compound. These compounds were evaluated for their ability to inhibit lipid peroxidation:
- Certain derivatives showed up to 45 times greater activity than standard inhibitors like probucol against human low-density lipoprotein (LDL) copper-induced peroxidation . This suggests a potential role in cardiovascular health.
Calcium Antagonist Properties
Some derivatives were also noted for their calcium antagonist properties:
- Compounds demonstrated comparable potency to flunarizine in inhibiting calcium influx, indicating potential applications in treating conditions related to calcium dysregulation .
Case Study 1: Enzyme Inhibition in T2DM
In a controlled study involving synthesized sulfonamides derived from the benzodioxin framework:
- Objective : To assess the inhibitory effects on α-glucosidase.
- Findings : Several compounds displayed significant inhibition rates, suggesting their utility in managing postprandial hyperglycemia in T2DM patients.
Case Study 2: Cardiovascular Applications
A separate investigation into lipid peroxidation inhibitors included testing compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo:
- Objective : To evaluate protective effects against oxidative stress in LDL.
- Results : The most active compounds not only inhibited lipid peroxidation but also demonstrated hypolipidemic effects in vivo at doses of 100 and 300 mg/kg .
Data Table
Comparison with Similar Compounds
Key Observations :
Table 2: Antimicrobial Activity of Pyridopyrrolopyrimidine Carboxamides
| Compound ID | Substituents (N-1/Carboxamide) | MIC Against S. aureus 222 (mg/L) | MIC Against E. coli 311 (mg/L) |
|---|---|---|---|
| 6b | Not specified | 75.0 | >200.0 |
| 6a, 6c-6h | Varied aryl groups | >200.0 | >200.0 |
| Target Compound | 1,7-dimethyl; 1,4-benzodioxin-6-yl | Not tested | Not tested |
Key Observations :
- Compound 6b shows moderate activity against methicillin-resistant S. aureus (MIC 75 mg/L), suggesting that specific substituent patterns (e.g., electron-withdrawing groups) may enhance efficacy .
Q & A
Q. Purity validation :
- 1H/13C NMR confirms hydrogen/carbon environments (e.g., δ 2.35 ppm for CH3, δ 8.82 ppm for aromatic CH in pyrimidine ring) .
- HRMS ensures molecular mass accuracy (e.g., [M+H]+ observed vs. calculated) .
- Elemental analysis validates stoichiometry (e.g., C 60.66% vs. 60.70% theoretical) .
Basic: How is the molecular structure characterized, and what spectral data are critical for confirmation?
Key spectral markers include:
- 1H NMR (DMSO-d6):
- IR : C=O stretch at ~1700 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
- HRMS : Exact mass matching (e.g., 404.4186 for C22H20N4O4) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected splitting in NMR or HRMS deviations) require:
- Replicate synthesis : Confirm reproducibility of spectral features.
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign ambiguous protons/carbons.
- X-ray crystallography : Definitive confirmation for solid-state structure (not directly reported in evidence but inferred from analogous compounds) .
Advanced: What strategies optimize reaction yields for carboxamide derivatives of this scaffold?
Yield optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency .
- Temperature control : Slow addition of reagents at 0°C minimizes side reactions.
- Catalyst tuning : Use of EDCI/HOBt over DCC improves amide bond formation .
- Purification : Column chromatography with gradients (e.g., 5–20% MeOH in CH2Cl2) isolates pure product .
Advanced: How does substituent variation on the benzodioxin ring impact biological activity?
Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., -NO2, -CN) on the benzodioxin ring enhance target binding affinity but may reduce solubility.
- Hydrophobic substituents (e.g., methyl, trifluoromethyl) improve membrane permeability.
- Positional effects : Substituents at the 6-position (benzodioxin) show higher activity than 2/3-positions .
Advanced: What experimental designs are recommended for probing the compound’s mechanism of action?
- Molecular docking : Screen against kinase or GPCR targets using software (AutoDock, Schrödinger) .
- Kinase inhibition assays : Measure IC50 in enzymatic assays (e.g., ADP-Glo™ for ATPase activity).
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to track subcellular localization .
Advanced: How can researchers address stability issues in aqueous formulations?
- pH stability testing : Assess degradation via HPLC at pH 1–10 (stability likely optimal at pH 6–8 due to benzodioxin’s sensitivity to acidic/basic hydrolysis).
- Lyophilization : Improve shelf life by formulating as a lyophilized powder.
- Excipient screening : Add cyclodextrins or PEG to enhance solubility and reduce aggregation .
Patent Considerations: What prior art exists for similar compounds, and how does this affect novelty claims?
The European patent EP 4 374 877 A2 (2024) discloses structurally related pyrrolo-pyridazine carboxamides with trifluoromethyl and morpholine substituents. To ensure novelty, focus on:
- Unique substituents : The 1,7-dimethyl and benzodioxin groups in this compound are distinct from prior art .
- Therapeutic claims : Emphasize novel biological targets (e.g., unexplored kinases) .
Methodological: How to validate analytical methods for quantifying this compound in biological matrices?
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile.
- Validation parameters :
Advanced: What computational tools predict regioselectivity in derivative synthesis?
- DFT calculations (Gaussian, ORCA): Model transition states to predict preferential attack sites (e.g., carbonyl vs. amine groups).
- Hammett plots : Correlate substituent electronic effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
